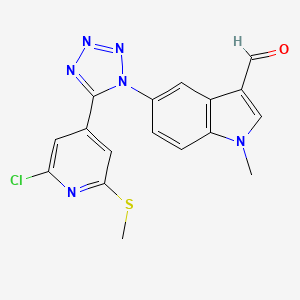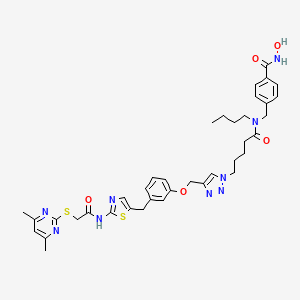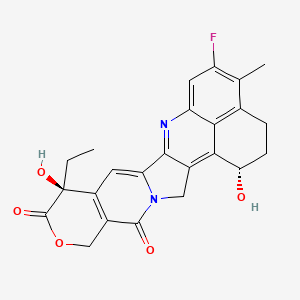
(1-OH)-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-OH)-Exatecan is a derivative of the compound Exatecan, which is a potent topoisomerase I inhibitor. Topoisomerase I inhibitors are a class of chemotherapy agents that interfere with the action of topoisomerase enzymes, which are essential for DNA replication. This compound has been studied for its potential use in cancer treatment due to its ability to induce DNA damage in rapidly dividing cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-OH)-Exatecan involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the hydroxyl group at the 1-position and the formation of the core structure of Exatecan. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The final product is purified using techniques such as crystallization, chromatography, and recrystallization.
化学反应分析
Types of Reactions
(1-OH)-Exatecan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as halides, amines, and thiols, can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further studied for their biological activity and potential therapeutic applications.
科学研究应用
Chemistry: Used as a model compound to study the reactivity of hydroxylated derivatives of Exatecan.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Explored as a potential chemotherapeutic agent for the treatment of various cancers.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用机制
The mechanism of action of (1-OH)-Exatecan involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By inhibiting this enzyme, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair mechanisms.
相似化合物的比较
Similar Compounds
Exatecan: The parent compound, which also inhibits topoisomerase I but lacks the hydroxyl group at the 1-position.
Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.
Topotecan: A similar compound with a different structure but similar mechanism of action.
Uniqueness
(1-OH)-Exatecan is unique due to the presence of the hydroxyl group at the 1-position, which can influence its reactivity and biological activity. This modification can lead to differences in its pharmacokinetics, toxicity profile, and therapeutic efficacy compared to other topoisomerase I inhibitors.
属性
分子式 |
C24H21FN2O5 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC 名称 |
(10S,23S)-10-ethyl-18-fluoro-10,23-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
InChI |
InChI=1S/C24H21FN2O5/c1-3-24(31)14-6-17-21-12(8-27(17)22(29)13(14)9-32-23(24)30)20-18(28)5-4-11-10(2)15(25)7-16(26-21)19(11)20/h6-7,18,28,31H,3-5,8-9H2,1-2H3/t18-,24-/m0/s1 |
InChI 键 |
FRPSGSHVDGIPFA-UUOWRZLLSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)
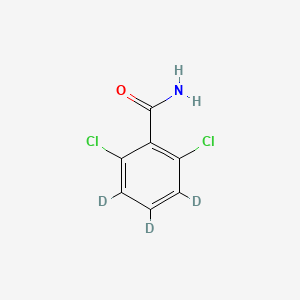
![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
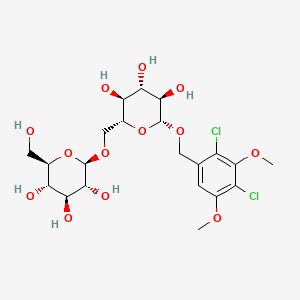
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
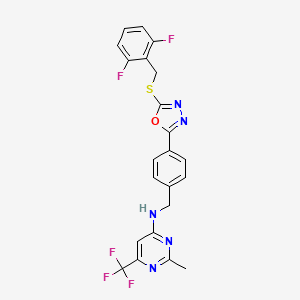
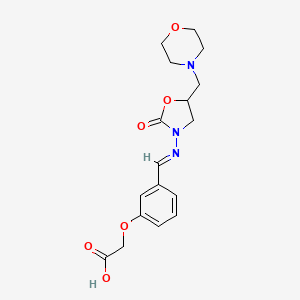
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

